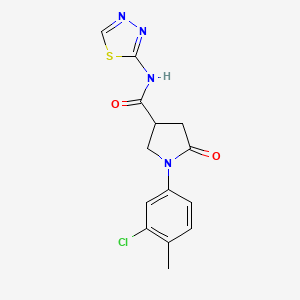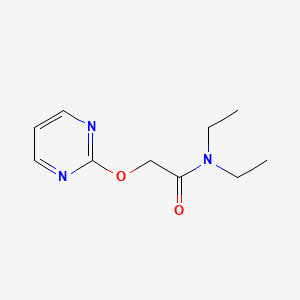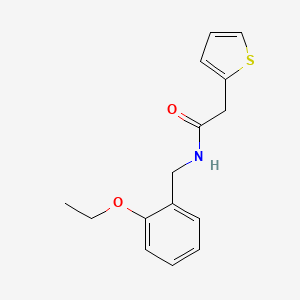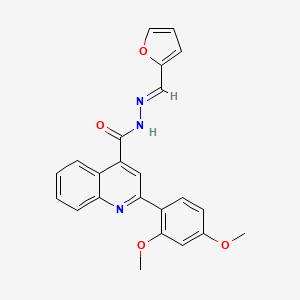
1-(3-chloro-4-methylphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-methylphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide is a chemical compound of interest due to its potential applications and unique chemical properties.
Synthesis Analysis
The synthesis of similar thiadiazole derivatives typically involves the cyclization of thiosemicarbazide or thiohydrazide in the presence of manganese(II) nitrate, resulting in the loss of H2O and formation of the thiadiazole ring (Dani et al., 2013).
Molecular Structure Analysis
Thiadiazole derivatives are characterized by their stable molecular structures, often analyzed using X-ray crystallography and Density Functional Theory (DFT) optimization. The negative values of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies indicate molecular stability, with electronic transitions mainly associated with π-π transitions (Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazole derivatives, such as 1-(3-chloro-4-methylphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide, typically exhibit significant reactivity due to their functional groups. They often undergo various chemical reactions, including oxidation, cyclization, and substitution reactions, as observed in similar compounds (Adhami et al., 2014).
Physical Properties Analysis
The physical properties of such compounds are generally determined using spectroscopic methods (IR, NMR, Mass spectroscopy) and elemental analyses. They often exhibit unique spectral characteristics that are essential for their identification and characterization (Pavlova et al., 2022).
Applications De Recherche Scientifique
Antioxidant Activity
Research has highlighted the synthesis and antioxidant efficacy of pyrrolidine derivatives, including compounds structurally similar to 1-(3-chloro-4-methylphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide. These derivatives have demonstrated potent antioxidant activities, some surpassing well-known antioxidants like ascorbic acid in radical scavenging assays and reducing power assays, indicating their potential as therapeutic antioxidants (I. Tumosienė et al., 2019).
Antimicrobial and Antiulcer Agents
Imidazo[1,2-a]pyridines, with structural motifs related to thiadiazolyl pyrrolidines, have been synthesized for their potential as antisecretory and cytoprotective antiulcer agents. Despite a lack of significant antisecretory activity, some derivatives showed promising cytoprotective properties, suggesting a potential avenue for developing new treatments for ulcerative conditions (J. Starrett et al., 1989).
Synthesis and Antibacterial Activity
The synthesis of pyrrolidine derivatives, including 1,3-disubstituted pyrrolidinone derivatives with triazole, thiazole, and thiadiazole moieties, has shown promising antibacterial activity against various pathogens. Specifically, compounds bearing the sulfamoylphenyl moiety have exhibited excellent activity, highlighting the potential of these derivatives in developing new antibacterial agents (Benas Balandis et al., 2019).
Anti-HIV Activity
The compound 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, closely related to the compound of interest, has been identified as a potential anti-human immunodeficiency virus (HIV-1) non-nucleoside reverse transcriptase inhibitor. This highlights the therapeutic potential of such compounds in treating HIV-1 infections (R. Tamazyan et al., 2007).
Anticancer Activity
Thiadiazole derivatives, through molecular docking studies, have been explored for their anticancer activity. These studies aim to understand the binding modes and effectiveness of thiadiazole compounds against cancer cell lines, suggesting a promising approach for anticancer drug development (A. S. Abouzied et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for a compound like this could involve further studies to fully understand its properties, potential uses, and safety implications. This could include laboratory studies, computational modeling, and possibly even clinical trials if the compound is a candidate for a new drug .
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c1-8-2-3-10(5-11(8)15)19-6-9(4-12(19)20)13(21)17-14-18-16-7-22-14/h2-3,5,7,9H,4,6H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECRGTJTOJBMCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5555744.png)
![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)



![1-(2-aminoethyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5555759.png)
![N-(4-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)

![N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5555785.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555793.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea](/img/structure/B5555807.png)
![6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B5555810.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxamide dihydrochloride](/img/structure/B5555821.png)